![molecular formula C11H11F4N3O2 B2414295 3,3,3-Trifluoro-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034389-48-3](/img/structure/B2414295.png)
3,3,3-Trifluoro-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold in drug discovery and is widely used to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethyl group and a fluoropyrimidine moiety, which are common in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring or the functional groups attached to the ring .Scientific Research Applications
Synthesis and Process Development
In the field of organic chemistry and pharmaceuticals, compounds related to 3,3,3-Trifluoro-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one are often involved in synthesis processes. For instance, Butters et al. (2001) explored the synthesis of Voriconazole, an antifungal agent, using related compounds. This research highlighted the importance of stereochemistry and diastereoselection in creating effective pharmaceutical agents Butters et al., 2001.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are used in designing novel drugs. Kubo et al. (2021) researched GPR119 agonists for treating diabetes and obesity, utilizing similar compounds in their study. They focused on optimizing structures to improve agonist activity and metabolic stability Kubo et al., 2021.
Novel Synthetic Pathways
Research by Chrovian et al. (2018) contributed to the development of P2X7 antagonists for treating mood disorders. They employed a unique cycloaddition reaction involving compounds structurally related to 3,3,3-Trifluoro-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one, demonstrating innovation in synthetic pathways Chrovian et al., 2018.
Fluorine Chemistry
In the realm of fluorine chemistry, the incorporation of fluorinated groups into drug molecules is a common practice to modulate their properties. Research by Khudina et al. (2020) and Malavolta et al. (2014) exemplifies this, where fluorinated compounds similar to 3,3,3-Trifluoro-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one were synthesized and studied for their chemical properties Khudina et al., 2020; Malavolta et al., 2014.
Mechanism of Action
properties
IUPAC Name |
3,3,3-trifluoro-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N3O2/c12-7-4-16-10(17-5-7)20-8-1-2-18(6-8)9(19)3-11(13,14)15/h4-5,8H,1-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIHDFWQVISBQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.